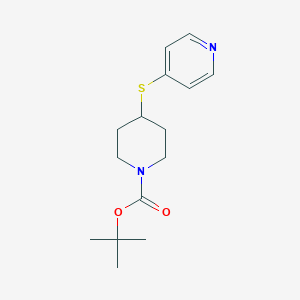

4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a pyridin-4-ylsulfanyl moiety at the 4-position. This compound serves as a key intermediate in organic synthesis, particularly in drug discovery for modifying pharmacokinetic profiles or targeting specific biological pathways.

Properties

IUPAC Name |

tert-butyl 4-pyridin-4-ylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)20-12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHNVBJYBWAHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594913 | |

| Record name | tert-Butyl 4-[(pyridin-4-yl)sulfanyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155967-58-1 | |

| Record name | tert-Butyl 4-[(pyridin-4-yl)sulfanyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Starting Materials : tert-Butyl 4-mercaptopiperidine-1-carboxylate (1.0 eq), 2-iodopyridine (1.36 eq).

-

Solvent : N,N-Dimethylformamide (DMF).

-

Base : Potassium carbonate (4.0 eq).

-

Temperature : 70°C for 16 hours.

The reaction mixture is stirred under nitrogen, followed by purification via silica chromatography using ethyl acetate/hexanes gradients. This method’s moderate yield is attributed to competing side reactions, such as oxidation of the thiol group or incomplete substitution. Increasing the equivalence of 2-iodopyridine or using phase-transfer catalysts could enhance efficiency.

Photocatalytic Cross-Coupling with Acridine Salt

Adapted from a patented methodology for analogous compounds, this route employs visible-light photocatalysis to couple 2-aminopyridine derivatives with piperazine intermediates. While originally designed for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the protocol is modifiable for pyridin-4-ylsulfanyl derivatives.

Key Steps and Parameters

-

Catalyst : Acridine salt (0.1 eq).

-

Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 eq).

-

Solvent : Anhydrous dichloroethane.

-

Light Source : Blue LED (450–470 nm).

-

Reaction Time : 10 hours.

The mechanism involves radical generation under light irradiation, facilitating C–S bond formation. This method avoids heavy metals and harsh conditions, making it environmentally favorable. However, scalability challenges and high catalyst costs may limit industrial adoption.

High-Temperature Condensation with Ethyl Isonicotinate

A third approach, derived from synthesis pathways of related piperidine-carboxylic acids, involves condensing ethyl isonicotinate with 4-chloropyridinium chloride under reflux.

Comparative Analysis of Synthetic Routes

The table below contrasts the three methods:

*Yield reported for analogous compound.

Mechanistic Insights and Side Reactions

Nucleophilic Substitution (Method 1)

The thiolate ion attacks the electron-deficient pyridine ring at the 4-position, displacing iodide. Competing oxidation to disulfides or over-alkylation can occur, necessitating inert atmospheres and controlled stoichiometry.

Photocatalytic Pathway (Method 2)

Light excitation generates an acridine radical cation, oxidizing TEMPO to TEMPO⁺. This mediates hydrogen atom transfer (HAT), enabling sulfur-centered radical formation and subsequent coupling. Side products include dimers or over-oxidized species.

High-Temperature Condensation (Method 3)

Nucleophilic aromatic substitution occurs via a Meisenheimer complex, with chloride as the leaving group. Prolonged heating risks decomposition of the tert-butyl ester.

Purification and Characterization

All methods require chromatography (silica gel) or recrystallization for purification. Analytical data include:

-

¹H NMR : Peaks for tert-butyl (δ 1.45 ppm), pyridin-4-yl (δ 8.45–7.25 ppm), and piperidine (δ 3.50–1.80 ppm).

Industrial and Research Applications

While Method 1 is preferred for small-scale synthesis, Method 2’s high yield and green chemistry principles make it promising for pilot-scale applications. Method 3 remains a fallback for laboratories lacking photochemical equipment.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Carboxylic acid.

Scientific Research Applications

4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may be used in the study of biological processes involving sulfanyl and piperidine-containing compounds.

Industry: Used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group can participate in redox reactions, while the piperidine ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Pyridine Ring Modifications

- 4-[(4-Cyanopyridin-2-yl)sulfanyl]piperidine-1-carboxylic acid tert-butyl ester (): The pyridine ring contains a cyano group at the 4-position. Key Data: Molecular formula: C₁₆H₂₁N₃O₂S; Molecular weight: 319.42 g/mol.

Aromatic vs. Heterocyclic Substituents

- 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (): Substituted with a 4-methoxycarbonylphenyl group. The phenyl ring introduces steric bulk and lipophilicity, while the methoxycarbonyl group may participate in hydrogen bonding. Key Data: Molecular formula: C₁₈H₂₃NO₄; CAS: 406235-16-3. Hazards include eye and respiratory irritation .

Sulfur-Containing Functional Groups

Sulfanyl vs. Sulfonyl Groups

4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester ():

- 4-(4-Cyanobenzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester (): Features a 4-cyanophenylsulfonyl group. The sulfonyl group’s electron-withdrawing nature reduces piperidine basicity, while the cyano group adds further electronic effects. Key Data: Molecular formula: C₁₇H₂₂N₂O₄S; Molecular weight: 350.43 g/mol .

Heterocyclic and Halogenated Derivatives

Brominated Pyrazole Derivatives

- Physical Properties: Melting point: 77–81°C; soluble in methanol .

Chlorinated Pyrimidine Derivatives

- 4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)methylamino]piperidine-1-carboxylic acid tert-butyl ester (): Chlorine and methylthio groups on the pyrimidine ring enhance lipophilicity and modulate electronic properties. Key Data: CAS: N/A; Synonyms include ZINC72203065 .

Fluorinated and Trifluoromethyl Derivatives

Fluorophenoxymethyl Substitutions

- 4-(2-Fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (): Fluorine’s electronegativity improves metabolic stability and membrane permeability. Derivatives like 4-(2,4-difluorophenoxymethyl)piperidine exhibit enhanced bioavailability.

Trifluoromethyl-Phenoxy Derivatives

- 4-(3-Trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (): The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the piperidine ring. Key Data: Molecular formula: C₁₇H₂₂F₃NO₃; Molecular weight: 345.36 g/mol .

Biological Activity

4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 155967-58-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₂N₂O₂S

- Molecular Weight : 294.42 g/mol

- Structure : The compound features a piperidine ring substituted with a pyridinyl sulfanyl group and a tert-butyl ester functional group.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of its potential as an antagonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play crucial roles in the immune response and are implicated in various diseases, including autoimmune disorders and cancer.

The compound acts as an antagonist to TLR7/8, which are known to be activated by various RNA viruses and can trigger inflammatory responses. By inhibiting these receptors, the compound may help modulate immune responses, offering therapeutic potential in conditions characterized by excessive inflammation or autoimmunity .

Pharmacological Studies

Recent studies have highlighted the following pharmacological effects:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory cytokine production in vitro. This suggests its potential utility in treating inflammatory diseases.

- Antiviral Properties : Preliminary data indicate that the compound may inhibit viral replication by blocking TLR-mediated pathways, which could be beneficial in viral infections .

- Cytotoxic Effects : In cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as an anticancer agent. The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several case studies have been documented regarding the use of this compound:

- Case Study 1 : In a study involving murine models of autoimmune disease, administration of the compound resulted in reduced disease severity and lower levels of pro-inflammatory cytokines compared to control groups .

- Case Study 2 : Clinical trials assessing the safety and efficacy of TLR antagonists, including this compound, have shown promising results in patients with chronic inflammatory conditions, demonstrating improved clinical outcomes and reduced reliance on corticosteroids .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.